molecular formula C5H8Br3N B8021114 Hydron;pyridine;tribromide

Hydron;pyridine;tribromide

Cat. No.: B8021114
M. Wt: 321.84 g/mol
InChI Key: ZPATUOFYXSBHMN-UHFFFAOYSA-N
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Description

Hydron; pyridine; tribromide, chemically recognized as pyridinium tribromide (C₅H₆Br₃N⁻, MW 319.82), is a brominating agent widely employed in organic synthesis . It exists as a stable, crystalline solid, often utilized for its controlled reactivity and selectivity in electrophilic bromination reactions. This compound is formed by the reaction of pyridine with hydrobromic acid (HBr) and bromine (Br₂), yielding a reagent soluble in polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane .

Pyridinium tribromide is particularly valued for its ability to brominate aromatic and heteroaromatic substrates without inducing over-bromination or side reactions. For example, it selectively brominates 4-nitroaniline at the ortho position in THF/HCl, achieving an 89% yield . In chlorin macrocycles, it enables regioselective bromination at position-20, avoiding vinylic sites, even in the presence of electron-donating or withdrawing groups . Its mild reactivity contrasts with harsher bromination agents like molecular bromine (Br₂), making it suitable for sensitive substrates.

Properties

IUPAC Name

hydron;pyridine;tribromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.3BrH/c1-2-4-6-5-3-1;;;/h1-5H;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPATUOFYXSBHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].C1=CC=NC=C1.[Br-].[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridinium tribromide belongs to a broader class of brominating agents, each with distinct reactivity, selectivity, and applications. Below is a detailed comparison with key analogues:

Boron Tribromide (BBr₃)

  • Formula : BBr₃
  • Molecular Weight : 250.57 g/mol
  • Key Uses : Demethylation of ethers, cleavage of methyl esters, and catalyst in alkylation reactions.
  • Reactivity : Highly reactive with moisture, requiring anhydrous conditions.
  • Example : Demethylates fluoroethoxy analogues (e.g., converting 19e to alcohol 25) in syntheses of vesicular acetylcholine ligands .
  • Comparison : Unlike pyridinium tribromide, BBr₃ is unsuitable for aromatic bromination but excels in deprotecting oxygen-containing functional groups .

Phosphorus Tribromide (PBr₃)

  • Formula : PBr₃
  • Molecular Weight : 270.69 g/mol
  • Key Uses : Conversion of alcohols to alkyl bromides, hydroxy group activation.
  • Reactivity : Aggressive toward protic solvents; generates HBr as a byproduct.
  • Example : Converts hydroxyl groups in pyridinium N-oxides to alkyl bromides (e.g., 181 in cyclostellettamine synthesis) .
  • Comparison : PBr₃ is ideal for aliphatic systems but lacks the regioselectivity of pyridinium tribromide in aromatic substrates .

N-Bromosuccinimide (NBS)

  • Formula: C₄H₄BrNO₂
  • Molecular Weight : 177.98 g/mol
  • Key Uses : Allylic and benzylic bromination, radical-initiated reactions.
  • Reactivity : Requires light or peroxides for radical pathways.
  • Example : Brominates chlorins at position-20 with pyridine as a catalyst, yielding comparable selectivity to pyridinium tribromide .
  • Comparison: NBS is less soluble in nonpolar solvents but offers complementary selectivity in allylic systems .

Gold Tribromide (AuBr₃)

  • Formula : (AuBr₃)₂ (dimeric form)
  • Molecular Weight : 568.68 g/mol (dimer)
  • Key Uses : Coordination chemistry, Grignard reagent synthesis.
  • Reactivity: Nearly insoluble in ether; forms sparingly soluble coordination complexes with pyridine or quinoline .
  • Example : Reacts with Grignard reagents to synthesize diethyl gold bromide, albeit in low yields .
  • Comparison : Unlike pyridinium tribromide, AuBr₃ is primarily used in metal-organic frameworks rather than organic bromination .

Comparative Data Table

Compound Formula Molecular Weight (g/mol) Solubility Selectivity Key Applications
Pyridinium tribromide C₅H₆Br₃N⁻ 319.82 THF, CH₂Cl₂, pyridine Aromatic/heteroaromatic bromination Regioselective bromination
Boron tribromide BBr₃ 250.57 Anhydrous solvents Demethylation, ester cleavage Deprotection reactions
Phosphorus tribromide PBr₃ 270.69 Ether, CH₂Cl₂ Alcohol → alkyl bromide conversion Aliphatic bromination
N-Bromosuccinimide C₄H₄BrNO₂ 177.98 DMF, DMSO Allylic/benzylic bromination Radical-initiated reactions
Gold tribromide (AuBr₃)₂ 568.68 Insoluble in ether Coordination complexes Metal-organic synthesis

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